1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

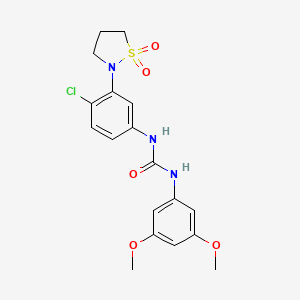

The compound 1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane is a diazepane derivative, which is a class of heterocyclic compounds featuring a seven-membered ring containing two nitrogen atoms. Diazepanes are known for their diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of diazepane derivatives can be achieved through various methods. For instance, the synthesis of tetracyclic 1,3-diazepines has been reported through the acidic reduction of nitro groups in the presence of aldehydes or ketones . Another approach involves the condensation of 1,3-propanediyldiimino) diphenols with glyoxal or 2,3-butanedione, followed by reduction to yield 1,4-diazepanes . A one-pot pseudo-five-component synthesis of 1,4-diazepine derivatives has also been described, starting from simple inputs like 2,3-diaminomaleonitrile and ketones . Additionally, a user-friendly stereoselective one-pot synthesis of 1,4-diazepane derivatives has been achieved using 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of diazepane derivatives can be complex due to the presence of multiple substituents and the flexibility of the seven-membered ring. X-ray crystallography has revealed that the seven-membered ring in certain 1,4-diazepanes adopts a twisted chair conformation . This conformational flexibility can lead to disorder in the ring structure, as observed in some compounds .

Chemical Reactions Analysis

Diazepane derivatives can participate in a variety of chemical reactions. For example, the synthesis of bifunctional diazepine-tetrazole containing compounds has been achieved through a one-pot condensation reaction . Regioselective synthesis of 1,4-diazepin-2-ones and benzodiazepines has been reported from 1,2-diaza-1,3-dienes and diamines through sequential addition and cyclization reactions . Furthermore, the synthesis of C-sulfonylated 1,4-diazepines has been described through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepane derivatives are influenced by their molecular structure and substituents. The synthesis and characterization of these compounds typically involve techniques such as NMR, IR, and HRMS . The electronic properties of diazepane derivatives can be significant, as some display reversible two-electron-accepting behavior . The presence of sulfonyl groups and other substituents can also affect the reactivity and potential applications of these molecules .

Aplicaciones Científicas De Investigación

1. Novel Synthetic Methodologies

Research has developed novel and efficient methods for synthesizing bifunctional diazepine-tetrazole containing compounds, such as 1H-Tetrazolyl-1H-1,4-diazepine-2, 3-dicarbonitrile and 1H-tetrazolyl-benzo[b][1,4]diazepine derivatives. These are synthesized using various compounds in the presence of p-toluenesulfonic acid as a catalyst in methanol at room temperature, highlighting advancements in synthesis techniques for diazepane derivatives (Mofakham et al., 2012).

2. Biologically Active Derivatives Synthesis

Studies describe the synthesis of biologically active 1H-1,4-diazepines and 3H-1,5-benzodiazepines from heterocyclization reactions. The presence of silica sulfuric acid aids in synthesizing these compounds which exhibit antimicrobial, antifungal, and anthelmintic activity (Joshi et al., 2011).

3. Photochemical C−H Functionalization

An unusual photochemical reaction of diazoketones, including those related to diazepane, enables C−H functionalization of various aliphatic compounds. This process involves the benzophenone-sensitized reactions of diazoketones with H-donors like tetrahydrofuran and cyclohexane (Rodina et al., 2016).

4. Advancements in Molecular Structure Synthesis

Research has also focused on synthesizing triply fused 1,3-diazepine derivatives, demonstrating advances in molecular structure synthesis. This includes the study of the electronic properties and crystallographically determined molecular structures of these new molecules (Montanaro et al., 2018).

5. Development of Novel Tetrahydrodiazepine Derivatives

Another field of research involves the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing alternative methods for creating benzo[b][1,5]diazepine derivatives (Shaabani et al., 2009).

Propiedades

IUPAC Name |

1-(3-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S2/c1-14-4-2-5-16(12-14)22(19,20)18-8-3-7-17(9-10-18)15-6-11-21-13-15/h2,4-5,12,15H,3,6-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYYJOYMINPPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)

![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)

![(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B3018487.png)

![N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide](/img/structure/B3018493.png)

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3018496.png)

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)